N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O3 and its molecular weight is 436.556. The purity is usually 95%.
BenchChem offers high-quality N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylsulfonamide Derivatives Development
A study by Rak et al. (2016) focused on the development of arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines as α1-adrenoceptor antagonists with a uroselective profile. These compounds showed high-to-moderate affinity for the α1-adrenoceptor and moderate selectivity over the α2-receptor subtype. This research is significant for understanding the receptor interactions and potential therapeutic applications of similar compounds (Rak et al., 2016).
Memory Enhancement Studies
Li Ming-zhu (2010) synthesized compounds related to ethyl 2-[1-(pyridine-2-yl)ethoxy] acetate and studied their effects on memory in mice. This research offers insights into the potential cognitive-enhancing properties of similar chemical structures (Li Ming-zhu, 2010).
HIV-1 Replication Inhibitors
Che et al. (2015) synthesized novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives as inhibitors of HIV-1 replication. This study highlights the potential of such compounds in antiviral therapies, specifically targeting HIV (Che et al., 2015).
Heterocyclic Enaminonitriles Studies
Yamagata et al. (1993) conducted research on heterocyclic enaminonitriles, focusing on the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization. This study contributes to the understanding of heterocyclic chemistry and potential applications in various fields (Yamagata et al., 1993).
Merocyanine Dyes Synthesis
Abdel-Rahman and Khalil (1978) synthesized merocyanine dyes through the reaction of quaternary salts with N-substituted phthalimide. Their research demonstrates the potential of similar compounds in dye chemistry and related applications (Abdel-Rahman & Khalil, 1978).
Ligand Coordination Chemistry in Copper (II)
Majumder et al. (2016) designed Schiff-base ligands to explore the coordination chemistry of Copper (II), demonstrating the role of certain substituents on the chemical and magnetic properties of the resulting complexes (Majumder et al., 2016).
Isoindol-1-one Analogues for 5-HT1A Receptor Ligands
Zhuang et al. (1998) developed isoindol-1-one analogues as ligands for 5-HT1A receptors. This study contributes to the field of neuroscience and pharmacology, particularly in the development of receptor-specific agents (Zhuang et al., 1998).
properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-3-32-23-9-5-4-8-20(23)27-25(31)24(30)26-17-22(29-13-6-7-14-29)18-10-11-21-19(16-18)12-15-28(21)2/h4-5,8-11,16,22H,3,6-7,12-15,17H2,1-2H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRWRMDTAMYVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.